N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

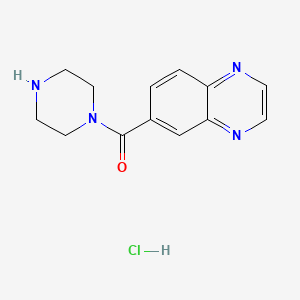

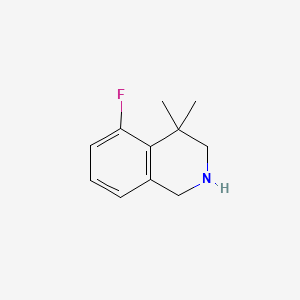

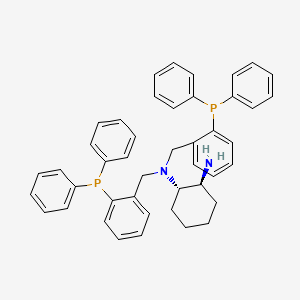

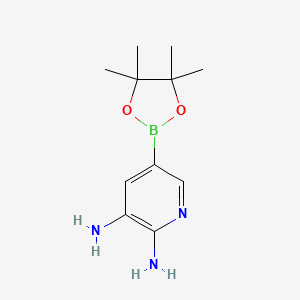

“N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide” is a compound that contains a benzylpiperazine moiety and a trifluoroacetamide moiety. Benzylpiperazine is a type of piperazine which is a class of organic compounds that contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Trifluoroacetamide is a type of amide that contains a trifluoroacetyl group (CF3C(O)-), which is known for its high electronegativity and its ability to form hydrogen bonds .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzylpiperazine moiety and a trifluoroacetamide moiety connected by a nitrogen atom . The trifluoroacetamide group is highly electronegative due to the presence of fluorine atoms, which could influence the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the trifluoroacetamide group could increase the compound’s polarity and influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Endocannabinoid System Research

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide and its derivatives have been studied for their impact on the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play crucial roles in the endocannabinoid system, influencing processes like pain perception, inflammation, and mood regulation. For instance, specific benzylpiperazinyl compounds exhibited potent dual FAAH-MAGL inhibitory activity, indicating potential therapeutic applications in conditions modulated by endocannabinoids (Morera et al., 2012).

Central Nervous System Receptor Affinity

Some derivatives, particularly those with a benzylpiperazinyl structure, have shown interactions with central nervous system receptors, including σ1-receptors. This suggests potential applications in neuropsychiatric disorders or as tools for understanding neurological functions (Więckowska et al., 2010).

Antimicrobial and Antioxidant Properties

N-Benzyl-2,2,2-trifluoroacetamide, a related compound, demonstrated notable antimicrobial and antioxidant activities. This compound showed significant antifungal and moderate antibacterial activities, along with notable antioxidant capacity. These findings could lead to the development of new antimicrobial and antioxidant agents (Balachandran et al., 2015).

Anti-inflammatory and Analgesic Activities

Compounds derived from benzylpiperazine structures have been found to possess anti-inflammatory and analgesic properties. This suggests potential applications in treating conditions associated with inflammation and pain (Gevorgyan et al., 2017).

Propiedades

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUANYMEKAADGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678177 |

Source

|

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-47-0 |

Source

|

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-8-methylpyrido[2,3-b]pyrazine](/img/structure/B598582.png)

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)